Benzyl 3-fluorosulfonylpropanoate
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Overview
Description
Benzyl 3-fluorosulfonylpropanoate is a versatile chemical compound with significant potential in various scientific research fields. Its unique structure, which includes a benzyl group, a fluorosulfonyl group, and a propanoate moiety, allows it to participate in a wide range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-fluorosulfonylpropanoate typically involves the esterification of 3-fluorosulfonylpropanoic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-fluorosulfonylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonyl or sulfide group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide or thiourea can be employed under mild conditions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl 3-fluorosulfonylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: this compound is employed in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of Benzyl 3-fluorosulfonylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Benzyl 3-phenylpropanoate: Similar in structure but lacks the fluorosulfonyl group, leading to different reactivity and applications.
Benzyl 3-chlorosulfonylpropanoate: Contains a chlorosulfonyl group instead of a fluorosulfonyl group, resulting in different chemical properties and reactivity.
Benzyl 3-methylsulfonylpropanoate:
Uniqueness: Benzyl 3-fluorosulfonylpropanoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties, such as increased reactivity and the ability to form strong covalent bonds with nucleophiles. This makes it particularly valuable in applications requiring specific and robust chemical interactions.
Biological Activity
Benzyl 3-fluorosulfonylpropanoate is a compound that has garnered interest in the fields of organic chemistry and biochemistry due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in research, and comparisons with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorosulfonyl group, which enhances its reactivity compared to similar compounds. The structure can be represented as follows:
This compound is utilized as a building block in organic synthesis and has shown potential as a biochemical probe.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition or modification of enzyme activities, affecting various biochemical pathways. The fluorosulfonyl group is particularly reactive, allowing for strong interactions with target molecules, which can be critical in enzyme mechanisms and biochemical assays.
Enzyme Mechanisms
This compound has been employed in studies investigating enzyme mechanisms. By acting as a covalent inhibitor, it helps elucidate the roles of specific amino acid residues in enzymatic catalysis. This application is crucial for understanding metabolic pathways and developing new therapeutic strategies.
Biochemical Assays
The compound serves as a probe in various biochemical assays, enabling researchers to study protein interactions and modifications. Its ability to irreversibly bind to targets allows for the detailed analysis of protein function and dynamics .
Comparative Analysis with Similar Compounds
Compound | Key Features | Biological Activity |
---|---|---|
Benzyl 3-phenylpropanoate | Lacks fluorosulfonyl group | Lower reactivity |
Benzyl 3-chlorosulfonylpropanoate | Contains chlorosulfonyl instead of fluorosulfonyl | Different chemical properties |
Benzyl 3-methylsulfonylpropanoate | Contains methylsulfonyl group | Varies in reactivity |
This compound stands out due to its enhanced reactivity attributed to the fluorosulfonyl group, making it particularly valuable in applications requiring robust chemical interactions.
Case Studies and Research Findings
- Structure-Guided Design : Recent studies have focused on the design and optimization of sulfonyl fluorides for targeting specific proteins, such as Von Hippel-Lindau (VHL). These studies have demonstrated that compounds like this compound can effectively engage with target proteins, leading to significant biological effects .
- TRPV1 Antagonism : Research into related compounds has shown that benzyl analogs can exhibit antagonistic properties against TRPV1 receptors, which are involved in pain signaling. These findings suggest that this compound could potentially influence pain pathways through similar mechanisms .
Properties
IUPAC Name |
benzyl 3-fluorosulfonylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4S/c11-16(13,14)7-6-10(12)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZZFLWMURXFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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